molecular formula C20H12Cl3N3O3 B2489432 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-47-1

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2489432
CAS No.: 282523-47-1
M. Wt: 448.68
InChI Key: AKAGKGBUAVSVIN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by the presence of a benzimidazole core substituted with a 4-chlorophenyl group, a 3,4-dichlorobenzyl ether, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.

    Etherification with 3,4-Dichlorobenzyl Alcohol: The final step involves the etherification of the benzimidazole core with 3,4-dichlorobenzyl alcohol using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Reduction of Nitro Group: Formation of 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-amino-1H-1,3-benzimidazole.

    Substitution Reactions: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular processes by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is unique due to the combination of its benzimidazole core, nitro group, and chlorinated aromatic substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O3/c21-14-4-2-13(3-5-14)20-24-18-8-6-15(26(27)28)10-19(18)25(20)29-11-12-1-7-16(22)17(23)9-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAGKGBUAVSVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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